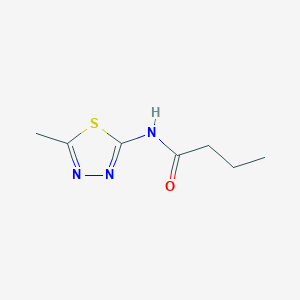

N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide

Description

Contextualization within Thiadiazole Chemistry and Medicinal Scaffolds

The 1,3,4-thiadiazole (B1197879) ring is a prominent five-membered heterocyclic motif containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry due to its diverse pharmacological activities. asianpubs.orgresearchgate.netchemmethod.com Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. asianpubs.orgresearchgate.net The presence of the thiadiazole nucleus can enhance the biological activity of a molecule, making it a valuable component in the design of new therapeutic agents. asianpubs.org The versatility of the 1,3,4-thiadiazole ring allows for various substitutions at its open positions, enabling chemists to modulate the pharmacological profile of the resulting compounds.

Significance of the Butyramide (B146194) Moiety in Heterocyclic Compound Design

The butyramide moiety, a four-carbon amide chain, plays a crucial role in the design of heterocyclic compounds for several reasons. The amide linkage is a key structural feature in many biologically active molecules, contributing to their ability to form hydrogen bonds with biological targets such as enzymes and receptors. The length and flexibility of the butyryl chain can influence the compound's lipophilicity and its ability to fit into binding pockets. The incorporation of an amide group onto a heterocyclic scaffold, such as thiadiazole, can lead to compounds with enhanced biological activities. asianpubs.org

Overview of N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide as a Research Subject

This compound emerges as a significant research subject due to the combination of the biologically active 1,3,4-thiadiazole ring and the modulatory butyramide side chain. While specific research on this exact compound is not extensively documented in publicly available literature, studies on closely related analogues provide valuable insights into its potential properties and applications.

A notable analogue, N-(5-methyl- asianpubs.orgnih.govgoogle.comthiadiazol-2-yl)-propionamide, which differs by only one methylene (B1212753) unit in the acyl chain, has been synthesized and evaluated for its biological activity. Research on this propionamide (B166681) derivative has demonstrated its potential as an anticancer agent, exhibiting cytotoxicity against various human tumor cell lines. asianpubs.org This suggests that this compound may also possess similar pharmacological activities, making it a compelling candidate for further investigation in the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-3-4-6(11)8-7-10-9-5(2)12-7/h3-4H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQFYWYPINZWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353806 | |

| Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62347-17-5 | |

| Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Methyl 1,3,4 Thiadiazol 2 Yl Butyramide and Its Derivatives

Strategies for 1,3,4-Thiadiazole (B1197879) Core Construction

The formation of the 2-amino-5-methyl-1,3,4-thiadiazole (B108200) core is a critical first step in the synthesis of the target compound. Various methodologies have been developed, primarily relying on the cyclization of open-chain precursors.

Cyclization Reactions of Thiosemicarbazides and Derivatives

A prevalent and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) with a suitable carboxylic acid or its derivative. In the case of 2-amino-5-methyl-1,3,4-thiadiazole, acetic acid is the reagent of choice. This reaction is typically facilitated by a dehydrating agent or a catalyst.

One approach involves the reaction of thiosemicarbazide with acetic acid in the presence of a catalyst like phosphorus pentachloride in a solid-phase reaction, which proceeds at room temperature with high yields. asianpubs.org Another method utilizes a eutectic solvent system of choline (B1196258) chloride and urea, where thiosemicarbazide and acetic acid are refluxed to afford the desired product in excellent yield after neutralization. nih.gov The reaction of thiosemicarbazones with acetic anhydride (B1165640) can also lead to the formation of 1,3,4-thiadiazole derivatives. researchgate.netresearchgate.net

The general mechanism for the acid-catalyzed cyclization of thiosemicarbazide involves the initial acylation of the thiosemicarbazide followed by an intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring.

Table 1: Selected Methods for the Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole from Thiosemicarbazide

| Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Thiosemicarbazide, Acetic Acid | Choline chloride, Urea, 80°C, 1 h | 96.3 | nih.gov |

| Thiosemicarbazide, Acetic Acid | Phosphorus pentachloride, Room temperature | >91 | asianpubs.org |

| Thiosemicarbazide, Acetic Anhydride | Reflux | Not specified | researchgate.netresearchgate.net |

Approaches from Acylhydrazines and Related Precursors

An alternative route to the 1,3,4-thiadiazole core involves the use of acylhydrazines. These methods often provide a versatile platform for the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles. For the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, the corresponding acetylhydrazide would be a key intermediate.

A one-pot method has been developed for the synthesis of 2-amino-1,3,4-thiadiazoles from various carboxylic acid hydrazides using trimethylsilyl (B98337) isothiocyanate (TMSNCS). researchgate.net This process involves the in situ formation of a thiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the final product in high yields. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce reaction time, simplify workup procedures, and are generally more environmentally friendly. Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles have been reported.

A notable one-pot synthesis involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE). nih.gov This method avoids the use of harsh dehydrating agents like phosphorus oxychloride. The reaction proceeds through the formation of an acylated thiosemicarbazide intermediate which then cyclizes to the 2-amino-1,3,4-thiadiazole (B1665364). nih.gov

Butyramide (B146194) Amidation Techniques

Once the 2-amino-5-methyl-1,3,4-thiadiazole core is synthesized, the final step is the introduction of the butyramide group via an amidation reaction at the 2-amino position. This can be achieved through several standard protocols for amide bond formation.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

A straightforward method for the acylation of 2-amino-5-methyl-1,3,4-thiadiazole is the use of an activated derivative of butyric acid, such as butyryl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

For instance, the acylation of similar 2-amino-5-substituted-1,3,4-thiadiazoles has been successfully achieved using chloroacetyl chloride in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) at low temperatures. A similar protocol can be applied for the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide, where 2-amino-5-methyl-1,3,4-thiadiazole is reacted with butyryl chloride.

Table 2: General Conditions for Acylation of 2-Amino-1,3,4-thiadiazoles with Acid Chlorides

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Reference |

| 5-Methyl/ethyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Trimethylamine | THF | 0°C |

Coupling Reagent-Mediated Amidation Protocols

Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acid chloride. This approach is generally milder and tolerates a wider range of functional groups.

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction is typically performed in an aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been reported using EDC and HOBt in acetonitrile at room temperature. nih.gov A similar procedure would involve the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with butyric acid in the presence of EDC and HOBt. The general mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the thiadiazole to form the amide bond.

Table 3: Representative Coupling Reagent-Mediated Amidation

| Amine Substrate | Carboxylic Acid | Coupling Reagents | Solvent | Reaction Time | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives | EDC, HOBt | Acetonitrile | 24 h | nih.gov |

| Aniline derivatives | Boc-protected valine | EDC, DMAP, HOBt (cat.) | Acetonitrile | 42 h |

Multi-Step Synthesis of this compound

The construction of this compound is typically achieved through a multi-step process that hinges on the formation of a key aminothiadiazole intermediate, which is subsequently acylated. This strategic approach allows for modular variation of both the heterocyclic core and the acyl side chain, facilitating the creation of diverse derivatives.

The pivotal intermediate for the synthesis of the target compound is 2-amino-5-methyl-1,3,4-thiadiazole . The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-documented process, often starting from thiosemicarbazide. asianpubs.org The general and most common method involves the acid-catalyzed cyclization of thiosemicarbazide or its derivatives.

For the preparation of 2-amino-5-methyl-1,3,4-thiadiazole, acetic acid is typically used as the reagent that provides the C-5 methyl group and facilitates the ring closure of thiosemicarbazide. The reaction involves the condensation of the amino group of thiosemicarbazide with the carbonyl group of acetic acid, followed by intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. Variations of this method might employ reagents like acetic anhydride or acetyl chloride under different conditions to achieve the same intermediate.

Table 1: General Conditions for Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Thiosemicarbazide | Acetic Acid | Reflux | 2-amino-5-methyl-1,3,4-thiadiazole |

| Thiosemicarbazide | Trifluoroacetic acid | Solvent-free | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine scispace.com |

Once the key intermediate, 2-amino-5-methyl-1,3,4-thiadiazole, is secured, the final step is the acylation of the 2-amino group to introduce the butyramide moiety. This transformation can be accomplished via several standard amidation protocols.

A direct and efficient method involves the reaction of the aminothiadiazole with an activated butyric acid derivative, such as butyryl chloride or butyric anhydride . Typically, the reaction is performed in an inert solvent, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrogen chloride byproduct. This pathway is analogous to the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, where 2-amino-5-propyl-1,3,4-thiadiazole was reacted with cyclopropanecarbonyl chloride at room temperature. asianpubs.org

Alternatively, modern coupling reagents can be employed for the amide bond formation, which often proceed under milder conditions. This involves treating a mixture of 2-amino-5-methyl-1,3,4-thiadiazole and butyric acid with coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with a catalyst such as 1-Hydroxybenzotriazole (HOBt). scispace.comnih.gov This method is widely used in the synthesis of various N-acylthiadiazole derivatives. scispace.comnih.gov

Table 2: Comparative Reaction Pathways for N-Acylation of 2-Aminothiadiazoles

| Amine Intermediate | Acylating Agent/Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2-amino-5-propyl-1,3,4-thiadiazole | Cyclopropanecarbonyl chloride | Tetrahydrofuran (THF) | Stirred at ambient temperature for 4 h | asianpubs.org |

| 5-amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives, EDC, HOBt | Acetonitrile | Stirred at room temperature for 24 h | nih.gov |

Optimization and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to enhance sustainability and reduce environmental impact. unibo.it The synthesis of this compound can be optimized by incorporating several green chemistry strategies.

One key area for optimization is the use of environmentally benign solvents. Traditional syntheses may use chlorinated solvents or volatile organic compounds. Green alternatives such as water, ethanol, or ionic liquids could be explored for both the cyclization and acylation steps. researchgate.net

Furthermore, the development of one-pot synthesis procedures offers significant advantages by reducing the number of work-up and purification steps, thereby minimizing waste and saving time and energy. researchgate.net A one-pot, three-component reaction involving a hydrazine, an isothiocyanate, and a suitable third component in a green solvent represents a modern approach to constructing substituted 5-amino-1,3,4-thiadiazole derivatives. researchgate.net

Energy efficiency can be improved by utilizing alternative energy sources like microwave irradiation or ultrasound, which can often lead to shorter reaction times and higher yields compared to conventional heating methods. mdpi.combohrium.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-methyl-1,3,4-thiadiazole |

| Thiosemicarbazide |

| Acetic acid |

| Acetic anhydride |

| Acetyl chloride |

| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine |

| 5-mercapto-1,3,4-thiadiazol-2-amine |

| Butyryl chloride |

| Butyric anhydride |

| Pyridine |

| Triethylamine |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |

| 2-amino-5-propyl-1,3,4-thiadiazole |

| Cyclopropanecarbonyl chloride |

| Butyric acid |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Phenylacetic acid |

Structural Elucidation and Conformational Analysis of N 5 Methyl 1,3,4 Thiadiazol 2 Yl Butyramide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide, ¹H and ¹³C NMR spectra would be expected to confirm the presence of all key functional groups.

Expected ¹H NMR Spectral Features:

A singlet corresponding to the methyl group protons on the thiadiazole ring.

Signals corresponding to the protons of the butyramide (B146194) chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl).

A broad singlet for the N-H proton of the amide linkage.

Expected ¹³C NMR Spectral Features:

A signal for the methyl carbon on the thiadiazole ring.

Signals for the carbons of the butyramide chain.

A signal for the carbonyl carbon of the amide.

Signals for the two carbons of the 1,3,4-thiadiazole (B1197879) ring.

Without experimental data, a definitive table of chemical shifts cannot be generated.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation

IR spectroscopy is used to identify the presence of specific functional groups, while mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Expected IR Spectral Features:

An N-H stretching vibration for the amide group.

C-H stretching vibrations for the methyl and methylene groups.

A strong C=O stretching vibration for the amide carbonyl group.

Vibrations associated with the C=N and C-S bonds within the thiadiazole ring.

Expected Mass Spectrum:

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Fragmentation patterns consistent with the loss of fragments such as the butyryl group or parts of the thiadiazole ring.

Specific peak locations and relative intensities are not available without experimental data.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. A search of crystallographic databases did not reveal a solved crystal structure for this compound.

Theoretical Approaches to Conformational Preferences and Tautomerism

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to study the conformational landscape and potential tautomerism of molecules. For this compound, theoretical calculations could predict the most stable conformations by analyzing the rotation around the amide bond and the bonds within the butyryl chain. Additionally, these studies could investigate the relative energies of potential tautomers, although amide-imide tautomerism is generally less favorable for secondary amides. No specific computational studies for this compound were found in the searched literature.

Computational Chemistry and in Silico Investigations of N 5 Methyl 1,3,4 Thiadiazol 2 Yl Butyramide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. For N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide, DFT calculations are typically performed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -985.1234 |

| Dipole Moment (Debye) | 3.45 |

| Bond Length C=O (Å) | 1.23 |

| Bond Length N-H (Å) | 1.01 |

| Bond Angle C-N-C (°) | 125.6 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3,4-thiadiazole (B1197879) ring, particularly the sulfur and nitrogen atoms. The LUMO, conversely, is likely distributed over the electron-withdrawing butyramide (B146194) group. The energy of these orbitals and their gap can be used to calculate various global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's reactivity profile.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Chemical Hardness (η) | 2.81 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the carbonyl group, identifying these as potential hydrogen bond acceptors. A positive potential (blue) would be expected around the amide hydrogen (N-H), highlighting its role as a potential hydrogen bond donor. This information is invaluable for predicting how the molecule might interact with biological targets.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling

The 1,3,4-thiadiazole nucleus is a common scaffold in molecules targeting various enzymes, such as kinases and proteases. In a molecular docking study of this compound, the first step is to identify a relevant biological target. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The docking simulation then places the ligand into the active site of the protein, exploring various conformations and orientations. The results are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen and thiadiazole nitrogens could act as hydrogen bond acceptors. The methyl group and the butyryl chain can engage in hydrophobic interactions within the binding pocket.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amide N-H | Glu81 | Hydrogen Bond | 2.1 |

| Carbonyl C=O | Lys23 | Hydrogen Bond | 2.5 |

| Thiadiazole N3 | Asn84 | Hydrogen Bond | 2.9 |

| Butyryl Chain | Val34, Leu121 | Hydrophobic | N/A |

Binding Affinity Prediction

A critical outcome of molecular docking is the prediction of binding affinity, often expressed as a scoring function or estimated free energy of binding (ΔG). This value quantifies the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger and more stable interaction. Various scoring functions are employed by docking software (e.g., AutoDock, Glide) to rank different poses and predict binding affinity.

The predicted binding affinity of this compound would be compared to that of known inhibitors of the target protein to assess its potential as a lead compound. While these scores are approximations, they are highly valuable for prioritizing candidates for further experimental testing. Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used for more accurate, albeit computationally intensive, binding energy calculations.

| Biological Target | Docking Score (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| Kinase A | -8.5 | 250 |

| Protease B | -7.2 | 1200 |

| Carbonic Anhydrase C | -6.8 | 2500 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ymerdigital.com For this compound and its analogs, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of more potent derivatives, and understanding the molecular properties that govern their therapeutic effects. researchgate.net

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. ymerdigital.com For a compound like this compound, a diverse set of descriptors would be calculated to capture various aspects of its structure. These descriptors are typically categorized as 1D, 2D, and 3D.

1D Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. They describe how atoms are connected within the molecule.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric and surface area parameters.

Quantum Chemical Descriptors: Advanced computational methods, such as Density Functional Theory (DFT), are employed to calculate quantum chemical descriptors. researchgate.net These provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. researchgate.net

The selection of relevant descriptors is a critical step to avoid overfitting and to build a predictive model. laccei.org Principal Component Analysis (PCA) is often used to reduce the dimensionality of the descriptor dataset and to identify the most influential descriptors that explain the variance in the biological activity of the compounds. scispace.com

Below is a representative table of molecular descriptors that would be calculated for a QSAR study of this compound and its derivatives.

| Descriptor Category | Descriptor Name | Symbol | Typical Value Range for Thiadiazole Derivatives |

| Constitutional (1D) | Molecular Weight | MW | 150 - 450 g/mol |

| Number of Rotatable Bonds | nRotB | 2 - 10 | |

| Topological (2D) | Wiener Index | W | 500 - 2000 |

| Balaban Index | J | 1.5 - 3.5 | |

| Geometric (3D) | Molecular Surface Area | MSA | 200 - 500 Ų |

| Molecular Volume | MV | 150 - 400 ų | |

| Electronic | Dipole Moment | µ | 1 - 8 Debye |

| LogP (Octanol-Water Partition Coefficient) | LogP | 1.0 - 5.0 | |

| Quantum Chemical | HOMO Energy | EHOMO | -9 to -6 eV |

| LUMO Energy | ELUMO | -2 to 1 eV |

This table is illustrative and the actual values would be calculated for each specific analog in the dataset.

Once a set of relevant molecular descriptors has been calculated for a series of thiadiazole derivatives, a mathematical model is developed to correlate these descriptors with their measured biological activities (e.g., anticancer, antimicrobial). ymerdigital.comjyoungpharm.org The most common method for developing QSAR models is Multiple Linear Regression (MLR), which generates a simple and interpretable linear equation. researchgate.net More complex, non-linear relationships can be modeled using techniques like Artificial Neural Networks (ANN). scispace.com

A typical QSAR study involves dividing the dataset of compounds into a training set and a test set. mdpi.com The training set is used to build the QSAR model, while the test set, which consists of compounds not used in model development, is used to evaluate its predictive power. uniroma1.it

Model Validation is a crucial step to ensure the reliability and predictive capability of the developed QSAR model. nih.gov Both internal and external validation techniques are employed. researchgate.net

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method. researchgate.net In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the training set. The cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. mdpi.com

External Validation: The predictive power of the model on a new set of data is assessed using the test set. uniroma1.it The predicted activities of the test set compounds are compared to their experimental values, and the predictive R² (R²pred) is calculated. mdpi.com

A robust and predictive QSAR model is characterized by high values for the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). nih.gov

The following table presents typical statistical parameters used to validate a QSAR model for thiadiazole derivatives.

| Statistical Parameter | Symbol | Acceptance Criteria for a Good Model | Description |

| Squared Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Adjusted R² | R²adj | Close to R² | A modification of R² that accounts for the number of descriptors in the model. |

| Cross-validated Correlation Coefficient | Q² (or R²cv) | > 0.5 | Measures the internal predictive ability of the model. nih.gov |

| Predictive R² for the Test Set | R²pred | > 0.6 | Measures the model's ability to predict the activity of new, external compounds. |

| Root Mean Square Error | RMSE | As low as possible | Represents the standard deviation of the residuals (prediction errors). |

These criteria are generally accepted guidelines for developing a valid QSAR model. nih.gov

For this compound, a validated QSAR model could predict its biological activity based on its calculated descriptors and guide the design of new analogs with potentially enhanced therapeutic properties.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

While the 1,3,4-thiadiazole (B1197879) nucleus is a core component of many compounds with documented antimicrobial effects, specific research investigating the antimicrobial properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide is not extensively available in the reviewed scientific literature. nih.govekb.eg However, the broader class of 2-amino-5-methyl-1,3,4-thiadiazole (B108200) derivatives has been a subject of interest in the development of new antimicrobial agents.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative strains)

There are no specific studies detailing the antibacterial spectrum and efficacy of this compound. Research on various other derivatives of the 1,3,4-thiadiazole scaffold has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, certain N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Other synthetic derivatives have been screened against bacteria including Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus hominis, showing inhibitory effects. nih.gov Without direct testing, the specific antibacterial profile of this compound remains speculative.

Antifungal Efficacy against Fungal Pathogens

Similar to the antibacterial data, specific studies on the antifungal efficacy of this compound are not available. The 1,3,4-thiadiazole ring is present in various compounds investigated for antifungal properties. nih.govresearchgate.net For instance, certain derivatives have been tested against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea, showing notable inhibitory activity. researchgate.net Other research on different 1,3,4-thiadiazole derivatives has shown activity against human fungal pathogens such as Candida albicans and Aspergillus niger. nih.gov However, the antifungal potential of this compound itself has not been reported.

Proposed Molecular Mechanisms of Antimicrobial Action

The molecular mechanisms of antimicrobial action for the broader class of 1,3,4-thiadiazole derivatives are varied and depend on the specific substitutions on the thiadiazole ring. Given the absence of direct research on this compound, any proposed mechanism would be conjectural, based on the activities of other related compounds. General proposed mechanisms for antimicrobial thiadiazoles include the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall synthesis. However, without experimental evidence, the specific mode of action for the title compound is unknown.

Anticancer and Antiproliferative Activity Research

Research into the anticancer properties of N-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives has yielded more specific findings, particularly through the study of a closely related analog, N-(5-methyl- nih.govresearchgate.netdmed.org.uathiadiazol-2-yl)-propionamide.

In Vitro Cytotoxicity Assessments (e.g., against specific cancer cell lines)

A study on N-(5-methyl- nih.govresearchgate.netdmed.org.uathiadiazol-2-yl)-propionamide, which differs from the title compound only by a single methylene (B1212753) unit in the acyl chain, has demonstrated its cytotoxic effects on a panel of human tumor cell lines. dmed.org.uabiopolymers.org.ua The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay after 72 hours of exposure. dmed.org.ua

The human hepatocellular carcinoma cell line, HepG2, was found to be the most sensitive to the compound, with an IC50 value of 9.4 µg/mL. dmed.org.uabiopolymers.org.ua The antiproliferative activity was also observed against leukemia (HL-60) and breast carcinoma (MCF-7) cells. dmed.org.ua The compound showed lower cytotoxicity against lung (A549) and cervical (KB-3-1) cancer cell lines. dmed.org.ua Notably, the derivative exhibited only slight growth inhibition of non-tumor cell lines, human embryonic kidney (HEK293) and murine fibroblasts (NIH3T3), suggesting some level of selectivity for cancer cells. dmed.org.uabiopolymers.org.ua

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 9.4 |

| HL-60 | Leukemia | >10 |

| MCF-7 | Breast Carcinoma | >10 |

| A549 | Lung Carcinoma | 97.6 |

| KB-3-1 | Cervical Carcinoma | >100 |

| HEK293 | Non-tumor (Human Embryonic Kidney) | Slight Inhibition |

| NIH3T3 | Non-tumor (Murine Fibroblast) | Slight Inhibition |

Data sourced from a study on the analog N-(5-methyl- nih.govresearchgate.netdmed.org.uathiadiazol-2-yl)-propionamide. dmed.org.uabiopolymers.org.ua

Exploration of Cellular Pathways and Molecular Targets in Neoplastic Processes

While the in vitro cytotoxicity of the propionamide (B166681) analog of this compound has been established, the specific cellular pathways and molecular targets responsible for its anticancer activity have not yet been fully elucidated. dmed.org.ua However, the broader family of 1,3,4-thiadiazole derivatives has been investigated for various anticancer mechanisms. bepls.comnih.govmdpi.com

Potential molecular targets for this class of compounds include enzymes that are crucial for the proliferation of cancer cells. nih.gov Some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanosine (B1672433) nucleotides necessary for DNA and RNA replication. bepls.comnih.gov Other proposed mechanisms for thiadiazole derivatives include the inhibition of topoisomerase II, glutaminase, histone deacetylase, and various protein kinases such as Abl kinase. nih.gov Some derivatives are also thought to interfere with tubulin polymerization, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. bepls.com Further research is required to determine which, if any, of these pathways are specifically modulated by this compound or its analogs. dmed.org.ua

Anti-inflammatory Activity Investigations

The 1,3,4-thiadiazole nucleus is a common feature in a variety of compounds exhibiting anti-inflammatory properties. Research into derivatives of this heterocyclic system has revealed significant potential in modulating inflammatory responses.

Although specific in vitro anti-inflammatory assay results for this compound are not presently published, studies on analogous compounds provide a strong rationale for its potential in this area. For instance, the closely related compound, N-(5-methyl- dmed.org.uabenthamdirect.comacs.orgthiadiazol-2-yl)-propionamide, has been reported to possess anti-inflammatory effects. dmed.org.ua Generally, in vitro assays for anti-inflammatory activity of 1,3,4-thiadiazole derivatives often involve measuring the inhibition of inflammatory mediators in cell-based models.

Commonly employed assays for this class of compounds include:

Lipopolysaccharide (LPS)-induced cytokine production in macrophages: This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) from macrophages stimulated with LPS.

Nitric oxide (NO) production assay: This assay assesses the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.

Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition assays: These enzymatic assays determine if a compound can inhibit COX-1, COX-2, or various LOX enzymes, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

The following interactive table summarizes the types of in vitro assays commonly used to evaluate the anti-inflammatory potential of 1,3,4-thiadiazole derivatives.

| Assay Type | Target | Measured Outcome | Potential Implication for this compound |

| Cell-Based Assays | Macrophages, Monocytes | Inhibition of TNF-α, IL-6, IL-1β release | Potential to modulate cytokine-mediated inflammation. |

| Inhibition of Nitric Oxide (NO) production | Potential to reduce inflammatory damage caused by reactive nitrogen species. | ||

| Enzyme Inhibition Assays | COX-1 and COX-2 | Inhibition of prostaglandin (B15479496) synthesis | Potential for non-steroidal anti-inflammatory drug (NSAID)-like activity. |

| 15-Lipoxygenase (15-LOX) | Inhibition of leukotriene synthesis | Potential to interfere with inflammatory pathways mediated by lipoxygenases. nih.gov |

The anti-inflammatory mechanisms of 1,3,4-thiadiazole derivatives are often multifactorial, involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

Cytokine Modulation: Many 1,3,4-thiadiazole compounds have been shown to suppress the production of pro-inflammatory cytokines. This is a critical mechanism as cytokines play a central role in the amplification and perpetuation of the inflammatory response. The inhibition of transcription factors such as NF-κB, which is a master regulator of inflammatory gene expression, is a likely upstream mechanism for this effect.

Enzyme Inhibition: As mentioned, the inhibition of COX and LOX enzymes is a common mechanism for anti-inflammatory drugs. Several N-acyl-1,3,4-thiadiazole derivatives have been investigated for their ability to inhibit these enzymes. For example, certain N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as inhibitors of 15-lipoxygenase. nih.gov This suggests that this compound could potentially exert its anti-inflammatory effects through similar enzymatic inhibition.

Other Emerging Biological Activities

Beyond anti-inflammatory effects, the 1,3,4-thiadiazole scaffold is associated with a wide range of other biological activities, indicating the potential for this compound to interact with various biological targets.

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes.

Carbonic Anhydrase Inhibition: Some 1,3,4-thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.

Kinase Inhibition: The thiadiazole moiety has been used in the design of kinase inhibitors, which are crucial targets in cancer therapy and other diseases.

Other Enzymes: Various other enzymes have been targeted by 1,3,4-thiadiazole derivatives, highlighting the broad inhibitory potential of this chemical class.

The following interactive table provides examples of enzyme inhibition by various 1,3,4-thiadiazole derivatives, suggesting potential areas of investigation for this compound.

| Enzyme Target | Therapeutic Area | Example Derivative Class | Potential for this compound |

| Carbonic Anhydrase | Diuretics, Antiglaucoma | Sulfonamide-bearing thiadiazoles | The butyramide (B146194) moiety may influence binding to the active site. |

| Lipoxygenase | Anti-inflammatory, Anticancer | Benzamide derivatives of thiadiazole | The core structure suggests a possibility of similar inhibitory action. nih.gov |

| Tyrosine Kinases | Anticancer | Various substituted thiadiazoles | The overall structure would need to be optimized for specific kinase binding. |

While less common than enzyme inhibition, some 1,3,4-thiadiazole derivatives have been found to modulate the activity of cellular receptors. For instance, recent research has identified certain thiadiazole derivatives as agonists of the human secretin receptor. nih.gov This indicates that the 1,3,4-thiadiazole scaffold can be adapted to interact with G-protein coupled receptors (GPCRs) and other receptor families. The specific substitution pattern on the thiadiazole ring and the nature of the amide side chain in this compound would determine its potential for receptor modulation.

Structure Activity Relationship Sar Studies of N 5 Methyl 1,3,4 Thiadiazol 2 Yl Butyramide Analogs

Impact of Substituent Modifications on the Thiadiazole Ring

The substituent at the 5-position of the 1,3,4-thiadiazole (B1197879) ring plays a significant role in determining the biological activity of N-(1,3,4-thiadiazol-2-yl)amide derivatives. While the parent compound features a methyl group at this position, studies on various analogs have shown that altering this substituent can lead to substantial changes in efficacy and selectivity for different biological targets.

Research on a series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase (KARI) inhibitors revealed that the nature of the substituent at the 5-position directly influences the inhibitory activity. For instance, it was observed that analogs with longer alkyl chains at the 5-position exhibited higher KARI inhibitory activity. Specifically, a compound with a 5-butyl substituent demonstrated 100% inhibitory activity at a concentration of 100 µg/mL. This suggests that increasing the lipophilicity at this position can be beneficial for certain biological targets.

Furthermore, the introduction of aromatic or heteroaromatic rings at the 5-position has been a common strategy to enhance biological activity. For example, in a series of 1,3,4-thiadiazole derivatives evaluated for anticancer activity, compounds bearing a substituted phenyl ring at the 5-position showed significant cytotoxic effects. The electronic properties of the substituents on this phenyl ring were found to be critical, with electron-withdrawing groups often leading to increased potency.

A study on the diuretic activity of N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids highlighted that a methyl group at the 5-position, as seen in the parent compound, can confer significant diuretic properties. This indicates that small, electron-donating groups at this position can also be favorable for certain biological activities.

Table 1: Impact of Substituent at 5-Position of the Thiadiazole Ring on Biological Activity

| 5-Position Substituent | Biological Activity | Key Findings |

| Methyl | Diuretic | Confers significant diuretic properties. |

| Butyl | KARI Inhibition | Longer alkyl chains increase inhibitory activity. |

| Substituted Phenyl | Anticancer | Electron-withdrawing groups on the phenyl ring can enhance cytotoxicity. |

| 3-Pyridinyl | KARI Inhibition | Heteroaromatic rings can be well-tolerated and lead to potent inhibition. |

Influence of Variations in the Butyramide (B146194) Side Chain

The butyramide side chain of N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide is another critical determinant of its pharmacological profile. Modifications to the length, branching, and substitution of this acyl group can significantly impact the compound's interaction with biological targets.

A quantitative structure-activity relationship (QSAR) study on a series of N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids as diuretic agents provides valuable insights into the role of the acyl side chain. The study revealed that the length of the alkyl chain of the amide has a direct correlation with the diuretic effect. For instance, N-(5-methyl- mdpi.comnih.govnih.govthiadiazol-2-yl)propionamide, a close analog of the subject compound, exhibited a potent diuretic effect, increasing daily diuresis in rats by 2.47 times compared to the control group. mdpi.com This suggests that a short alkyl chain, such as a propyl or butyl group, is favorable for this particular activity.

In the context of anticancer activity, variations in the amide side chain have been shown to modulate the potency and selectivity of 1,3,4-thiadiazole derivatives. The introduction of aromatic or heterocyclic moieties into the acyl side chain has been a successful strategy in developing potent anticancer agents. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity, where the nature and position of substituents on the phenyl ring of the acetamide (B32628) moiety were found to be crucial for activity.

Table 2: Influence of Acyl Side Chain Variations on Biological Activity

| Acyl Side Chain | Biological Activity | Key Findings |

| Propionamide (B166681) | Diuretic | Short alkyl chains are favorable for diuretic activity. mdpi.com |

| Butyramide | (Hypothesized) | Likely to exhibit similar diuretic properties to propionamide. |

| Phenylacetamide | Anticancer | Aromatic side chains can confer potent cytotoxic activity. |

| Cyclopropylformyl | KARI Inhibition | A constrained cyclic acyl group can lead to potent enzyme inhibition. |

Derivatization at the N-Acyl Position and its Pharmacological Implications

Modification of the amide nitrogen (the N-acyl position) in this compound analogs can lead to significant changes in their pharmacological properties. This position offers a handle for introducing further diversity and modulating the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk.

While direct derivatization of the amide nitrogen of the parent compound is not extensively reported, related studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives provide valuable insights. For instance, the synthesis of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas involves the modification of the amino group, which is analogous to the amide nitrogen. In this series, the introduction of a cyclopropylformyl group was a key feature for achieving potent KARI inhibition.

Furthermore, the conversion of the amide linkage to a thiourea (B124793) or other bioisosteric groups can dramatically alter the biological activity. The thiourea moiety, for example, can introduce different hydrogen bonding patterns and has been associated with a wide range of pharmacological effects.

In the design of novel 1,3,4-thiadiazole-based inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives were explored. The structure-activity relationship analysis in this study highlighted the importance of the substituents on the amide portion for potent and selective inhibition.

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are often chiral macromolecules such as enzymes and receptors. Although specific studies on the stereochemical effects of this compound are not widely available, the principles of stereoisomerism are undoubtedly relevant to this class of compounds.

If a chiral center is introduced into the butyramide side chain, for instance, by substitution at the α- or β-position, the resulting enantiomers or diastereomers could exhibit significantly different biological activities. One enantiomer may fit optimally into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may have a much lower affinity or even interact with a different target altogether.

An example of the importance of stereochemistry in the 1,3,4-thiadiazole class of compounds can be seen in the development of novel chiral 1,3,4-thiadiazole-based bis-arylsulfonamides as inhibitors of HIV-1. mdpi.com In this study, the specific stereochemical arrangement of the molecule was found to be crucial for its potent antiviral activity. mdpi.com This underscores the general principle that the three-dimensional structure of a drug molecule is a critical determinant of its pharmacological activity.

For this compound analogs, the introduction of stereocenters could lead to the discovery of more potent and selective agents. Future research in this area should consider the synthesis and biological evaluation of individual stereoisomers to fully elucidate the stereochemical requirements for optimal activity.

Design Principles for Activity Optimization based on SAR Analysis

Based on the structure-activity relationship studies of this compound and its analogs, several key design principles can be formulated to guide the optimization of their biological activity.

Modification of the 5-Position of the Thiadiazole Ring:

For Lipophilic Targets: Introducing longer alkyl chains or lipophilic aromatic rings at the 5-position can enhance activity against targets that have a hydrophobic binding pocket.

For Polar Interactions: Incorporating substituents capable of hydrogen bonding or other polar interactions at this position could be beneficial for targets with polar binding sites.

Small Alkyl Groups: A methyl group at the 5-position appears to be favorable for certain activities like diuresis, suggesting that maintaining a small, electron-donating group can be a valid strategy.

Variation of the Amide Side Chain:

Chain Length: The length of the alkyl chain in the amide moiety is a critical parameter. Short chains (e.g., propyl, butyl) have been shown to be effective for diuretic activity. The optimal chain length will likely vary depending on the target.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, into the acyl side chain can introduce conformational rigidity, which may lead to higher binding affinity and selectivity.

Aromatic Moieties: The introduction of substituted aromatic or heteroaromatic rings in the side chain is a proven strategy for enhancing anticancer and other biological activities. The electronic and steric properties of these rings should be systematically explored.

Derivatization at the N-Acyl Position:

Bioisosteric Replacement: Replacing the amide linkage with other functional groups like thioureas, ureas, or sulfonamides can alter the hydrogen bonding capabilities and electronic properties of the molecule, potentially leading to novel biological activities.

Introduction of Additional Functionality: The amide nitrogen can be a point for attaching other pharmacophoric groups to create hybrid molecules with dual or enhanced activity.

Exploitation of Stereochemistry:

Introduction of Chiral Centers: The systematic introduction of stereocenters, particularly in the butyramide side chain, and the subsequent separation and evaluation of the individual enantiomers is a crucial step for optimizing potency and reducing off-target effects.

Conformational Restriction: The use of chiral auxiliaries or asymmetric synthesis can help in preparing conformationally constrained analogs, which can provide valuable information about the bioactive conformation.

By applying these design principles, medicinal chemists can rationally design and synthesize new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves multi-step procedures that may utilize hazardous reagents and solvents. mdpi.com Future research should focus on developing more efficient, sustainable, and environmentally friendly synthetic routes to N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide and its analogues.

One promising avenue is the development of one-pot synthesis methods. A novel approach for synthesizing 1,3,4-thiadiazol-2-amine derivatives has been developed that avoids toxic additives like POCl3 or SOCl2, instead using a polyphosphate ester (PPE) to facilitate the reaction between a thiosemicarbazide (B42300) and a carboxylic acid. mdpi.com Adapting this one-pot, three-step process could provide a more streamlined and greener pathway to the target compound.

Another area of exploration is the use of eco-friendly solvent systems. Deep eutectic solvents (DES), for instance, are emerging as viable alternatives to traditional volatile organic solvents. mdpi.com Research into synthesizing thiazolo[5,4-d]thiazoles has demonstrated the effectiveness of an L-proline and ethylene (B1197577) glycol mixture as a reaction medium, leading to good yields under safe conditions. mdpi.com Investigating the applicability of such DES systems for the amidation reaction required to produce this compound could significantly reduce the environmental impact of its synthesis.

Furthermore, microwave-assisted synthesis presents an opportunity to accelerate reaction times and improve yields, as has been demonstrated for other heterocyclic compounds. mdpi.com The combination of greener solvents and energy-efficient activation methods like microwave irradiation could lead to highly optimized and sustainable synthetic protocols.

Table 1: Potential Eco-Friendly Synthetic Approaches

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis with PPE | Avoids toxic condensing agents like POCl3. | Reduced waste, safer reaction conditions, streamlined process. | mdpi.com |

| Deep Eutectic Solvents (DES) | Use of biodegradable and low-toxicity solvents like L-proline/ethylene glycol. | Reduced environmental impact, potential for improved yields. | mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. | Faster reaction times, increased energy efficiency, potentially higher yields. | mdpi.com |

Advanced Computational and Chemoinformatic Modeling for Lead Discovery

Computational tools are indispensable in modern drug discovery for identifying and optimizing lead compounds. For the this compound scaffold, advanced computational modeling can guide the design of new analogues with enhanced potency and selectivity.

Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives with various biological targets. For example, docking has been used to design 1,3,4-thiadiazole derivatives as inhibitors of Enoyl-ACP reductase for antitubercular activity. researchgate.net Similar approaches could identify potential anticancer or anti-inflammatory targets for the this compound scaffold by virtually screening it against libraries of protein structures.

Quantitative Structure-Activity Relationship (QSAR) studies can further refine lead discovery. By correlating structural features of a series of thiadiazole analogues with their biological activity, QSAR models can predict the activity of novel, unsynthesized compounds. mdpi.com This allows for the prioritization of synthetic efforts on molecules with the highest predicted potency, saving time and resources. These models can highlight the importance of specific substituents and electronic properties, such as the role of electron-donating groups in enhancing anticancer activity in some 1,3,4-thiadiazole series. researchgate.net

Deepening Mechanistic Understanding of Biological Interactions through Omics Technologies

While preliminary studies on related compounds point towards potential biological activities like anticancer effects, the precise molecular mechanisms remain largely uncharacterized. dmed.org.ua Omics technologies offer a powerful, unbiased approach to elucidate the biological interactions of this compound.

Proteomics: Mass spectrometry-based proteomics can be used to identify the direct protein targets of the compound and map out the cellular pathways it perturbs. Techniques like thermal proteome profiling (TPP) or chemical proteomics could reveal which proteins are stabilized or destabilized upon compound binding, providing direct evidence of interaction.

Transcriptomics: RNA sequencing (RNA-Seq) can provide a global snapshot of changes in gene expression within cells following treatment with the compound. This can reveal the downstream effects of target engagement and help identify key signaling pathways involved in its mechanism of action, such as apoptosis or cell cycle arrest pathways that are often modulated by anticancer agents. researchgate.net

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover how the compound alters cellular metabolism. Since many disease states, particularly cancer, involve metabolic reprogramming, understanding the metabolic impact of this compound could reveal novel therapeutic strategies.

These multi-omics approaches would provide a comprehensive understanding of the compound's mechanism of action, facilitating its development as a therapeutic agent or a tool for biological research.

Development of Targeted Chemical Probes Based on the this compound Scaffold

Given the established biological relevance of the 1,3,4-thiadiazole core, the this compound scaffold is an excellent candidate for the development of targeted chemical probes. These probes are essential tools in chemical biology for studying biological processes in real-time within a native cellular environment.

To create a chemical probe, the parent molecule can be synthetically modified by introducing a reporter tag, such as a fluorophore, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinker. Care must be taken to ensure that this modification does not significantly disrupt the compound's original biological activity. The butyramide (B146194) side chain could serve as a potential site for attaching such tags via a linker.

Table 2: Potential Chemical Probes and Their Applications

| Probe Type | Reporter Tag | Application |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., BODIPY, fluorescein) | Visualize the subcellular localization of the compound using fluorescence microscopy. |

| Affinity Probe | Biotin | Identify binding partners and protein targets through pull-down assays followed by mass spectrometry. |

| Photoaffinity Probe | Photo-crosslinker (e.g., diazirine, benzophenone) | Covalently label target proteins upon UV irradiation, enabling unambiguous target identification. |

The development of such probes would enable researchers to track the compound within cells, identify its specific molecular targets, and validate its mechanism of action. This would not only advance our understanding of the compound's biology but also aid in the development of more potent and selective second-generation molecules.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.